Silane, triethyl(2-furanylmethoxy)-
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Overview
Description
Silane, triethyl(2-furanylmethoxy)-: is an organosilicon compound with the molecular formula C11H20O2Si and a molecular weight of 212.36 g/mol . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, triethyl(2-furanylmethoxy)- typically involves the reaction of triethylsilane with 2-furanylmethanol under specific conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Silane, triethyl(2-furanylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Silane, triethyl(2-furanylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Silane, triethyl(2-furanylmethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, triethyl(2-furanylmethoxy)- involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of protective coatings and adhesives .
Comparison with Similar Compounds
Triethylsilane: A simpler silane compound used primarily as a reducing agent in organic synthesis.
Phenyltrimethoxysilane: Used in the production of silicone resins and as a coupling agent.
Vinyltrimethoxysilane: Utilized in the modification of polymers and as a crosslinking agent.
Uniqueness: Silane, triethyl(2-furanylmethoxy)- is unique due to the presence of the furan ring, which imparts additional reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in applications requiring specific functionalization and stability .
Properties
CAS No. |
17962-28-6 |
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Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
triethyl(furan-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)13-10-11-8-7-9-12-11/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
VFOIQVIBTQHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC1=CC=CO1 |
Origin of Product |
United States |
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